3,4-Dimethoxybenzenepropanamine hydrochloride
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Overview
Description
The compound identified by Cambridge ID 5705544 is a unique chemical entity with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound with Cambridge ID 5705544 involves a series of well-defined chemical reactions. The specific synthetic route and reaction conditions are tailored to ensure the purity and yield of the final product. The process typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions: The compound with Cambridge ID 5705544 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the chemical structure and enhancing the compound’s properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce more reduced forms of the compound
Scientific Research Applications
The compound with Cambridge ID 5705544 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, including as a drug candidate for treating various diseases. In industry, it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of the compound with Cambridge ID 5705544 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins, enzymes, or receptors, modulating their activity and triggering downstream signaling cascades. This interaction can lead to various biological responses, depending on the context and target involved.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to the one identified by Cambridge ID 5705544 include other small molecules with comparable chemical structures and properties. These compounds may share similar functional groups, reactivity, and applications.
Uniqueness: What sets the compound with Cambridge ID 5705544 apart from its similar counterparts is its unique combination of chemical properties and biological activities. This uniqueness makes it a valuable tool for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2;/h5-6,8H,3-4,7,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMANLIKOBIDOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCN)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416614 |
Source
|
Record name | AC1NSMIK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5705-54-4 |
Source
|
Record name | AC1NSMIK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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